REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.C(#N)C.[CH2:10]([O:12][C:13](Cl)=[O:14])[CH3:11]>C(N(CC)CC)C>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:13]([O:12][CH2:10][CH3:11])=[O:14]
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Name
|
|
Quantity
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320 g
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Type
|
reactant
|
Smiles
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CN1C=NC=C1
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Name
|
|
Quantity
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2 L
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Type
|
reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
1000 g
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Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with a mechanical stirrer
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Type
|
CUSTOM
|
Details
|
the temperature between −20° C. and −25° C
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Type
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TEMPERATURE
|
Details
|
to slowly warm to room temperature
|
Type
|
STIRRING
|
Details
|
stir for 36 hours
|
Duration
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36 h
|
Type
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CUSTOM
|
Details
|
Precipitated triethylamine hydrochloride was removed by filtration
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Type
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CONCENTRATION
|
Details
|
the solution was concentrated in vacuo at 65° C
|
Type
|
DISTILLATION
|
Details
|
The resulting oil was purified by distillation under reduced pressure (2 torr, 102° C.)
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Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |